molecular formula C23H20N4O2 B12223411 (4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12223411
M. Wt: 384.4 g/mol
InChI Key: GLKXCMIQFRTWEN-UHFFFAOYSA-N
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Description

(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a methoxyphenyl group, and a pyridinylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core. The final step involves the reaction of the pyrazolone with 3-aminopyridine under basic conditions to introduce the pyridinylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The pyrazolone core can be reduced to a pyrazolidine under hydrogenation conditions.

    Substitution: The pyridinylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a pyrazolidine derivative.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The pyridinylamino group is crucial for binding to the active site of the target enzyme, while the pyrazolone core stabilizes the interaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar in having a methoxyphenyl group but differs in the core structure.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Shares the methoxyphenyl group but has a different heterocyclic core.

Uniqueness

(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core with a pyridinylamino group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H20N4O2/c1-16(25-18-7-6-14-24-15-18)21-22(17-10-12-20(29-2)13-11-17)26-27(23(21)28)19-8-4-3-5-9-19/h3-15,26H,1-2H3

InChI Key

GLKXCMIQFRTWEN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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